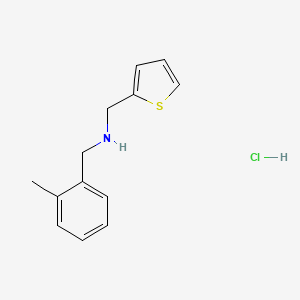
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride
Descripción general
Descripción
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride, also known as MTMA, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been used in scientific research to investigate its biochemical and physiological effects on the central nervous system.
Mecanismo De Acción
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride acts by increasing the release of dopamine and serotonin in the brain. This effect is achieved through the inhibition of the reuptake of these neurotransmitters by the presynaptic neurons. The increased levels of dopamine and serotonin in the brain lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have a neurotoxic effect on the brain, which means it can cause damage to the neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-defined mechanism of action, which makes it easier to study. However, (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has several limitations as well. It has a short half-life, which means its effects are short-lived. It is also highly toxic and can cause damage to the neurons in the brain.
Direcciones Futuras
There are several future directions for research on (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the mechanisms of dopamine and serotonin release in the brain. Further research is also needed to better understand the neurotoxic effects of (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride and to develop strategies to minimize these effects.
Conclusion:
In conclusion, (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride is a chemical compound that has been used in scientific research to investigate its biochemical and physiological effects on the central nervous system. It acts by increasing the release of dopamine and serotonin in the brain and has been linked to potential use in treating certain psychiatric disorders. While it has several advantages for use in lab experiments, it also has limitations and is highly toxic. Further research is needed to better understand its effects and potential uses.
Aplicaciones Científicas De Investigación
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, which means it increases the levels of these neurotransmitters in the brain. This effect has been linked to its potential use in treating certain psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-8,14H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAHUMDMHRZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4851361.png)
![methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B4851372.png)
![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)
![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4851380.png)
![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4851394.png)
![5-chloro-8-[2-(phenylthio)ethoxy]quinoline](/img/structure/B4851396.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)